Epitinib

EGFR-TKI Blood-Brain Barrier CNS Penetration

Epitinib (HMPL-813) is a brain-penetrant, orally bioavailable EGFR-TKI that overcomes the CNS exposure limitations of earlier agents like gefitinib and erlotinib. With a half-life of ~40 hours enabling once-daily dosing, it achieves therapeutic brain concentrations critical for NSCLC brain metastasis and glioblastoma models. Essential for SAR studies targeting BBB penetration, standard kinase assays, and in vivo xenograft efficacy experiments. Request a quote today.

Molecular Formula C24H26N6O2
Molecular Weight 430.5 g/mol
CAS No. 1203902-67-3
Cat. No. B1508373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpitinib
CAS1203902-67-3
Molecular FormulaC24H26N6O2
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC
InChIInChI=1S/C24H26N6O2/c1-4-17-7-6-8-18(13-17)27-23-19-14-21(22(32-3)15-20(19)25-16-26-23)28-24(31)30-11-9-29(5-2)10-12-30/h1,6-8,13-16H,5,9-12H2,2-3H3,(H,28,31)(H,25,26,27)
InChIKeyDQAZPZIYEOGZAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epitinib (CAS 1203902-67-3): An Orally Active, Brain-Penetrant EGFR Tyrosine Kinase Inhibitor (TKI)


Epitinib (also known as HMPL-813) is a second-generation, orally bioavailable small molecule that selectively inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. Its molecular design was specifically optimized to achieve high blood-brain barrier (BBB) penetration, distinguishing it from earlier EGFR-TKIs [2]. In vitro, epitinib inhibits EGFR activity with IC50 values in the low nanomolar range, though a precise single value is not specified in the primary patent [1]. Preclinical and clinical studies have demonstrated its ability to achieve therapeutic drug concentrations in the brain, leading to anti-tumor activity in models and patients with EGFR-driven brain metastases [3].

Why Epitinib Cannot Be Simply Substituted with Other EGFR-TKIs


The therapeutic challenge of brain metastases in EGFR-mutant non-small cell lung cancer (NSCLC) arises from the inability of most standard EGFR-TKIs, such as first-generation gefitinib and erlotinib, to achieve effective drug concentrations in the central nervous system (CNS) due to poor blood-brain barrier (BBB) penetration [1]. This pharmacokinetic limitation leads to suboptimal intracranial disease control, even when extracranial disease is well-managed [2]. Epitinib was specifically engineered to overcome this barrier, a property that is not shared by its predecessors [3]. Therefore, substituting epitinib with a generic first-generation TKI would likely result in inferior outcomes for patients with brain metastases, as highlighted by the compound's distinct preclinical and clinical profile.

Quantitative Evidence Differentiating Epitinib from Comparator EGFR-TKIs


Enhanced Blood-Brain Barrier Penetration is a Core Differentiator

Epitinib's primary differentiation is its enhanced ability to cross the blood-brain barrier (BBB) compared to first-generation EGFR-TKIs like gefitinib and erlotinib. While gefitinib is known to have limited BBB penetration [1], epitinib was intentionally designed for optimal brain uptake [2]. This design translates to significantly higher brain-to-plasma drug concentration ratios in preclinical models, enabling intracranial anti-tumor activity. Although precise brain-to-plasma ratios for epitinib are not published, the clinical efficacy in patients with brain metastases provides strong indirect evidence of this superior brain exposure [3].

EGFR-TKI Blood-Brain Barrier CNS Penetration

Demonstrated Clinical Efficacy Against Brain Metastases in EGFRm+ NSCLC

In a Phase Ib clinical trial (NCT02590952) involving 72 patients with EGFR-mutant NSCLC and brain metastases, epitinib demonstrated an Objective Response Rate (ORR) of 53.6% (95% CI 33.9%-72.5%) at 120 mg QD and 40.5% (25.6%-56.7%) at 160 mg QD [1]. This intracranial and extracranial activity is comparable to or exceeds that reported for first-generation EGFR-TKIs in similar patient populations, where intracranial response rates are often lower. For example, a study of erlotinib in a similar patient population reported an ORR of 56.3% [2], while a study of gefitinib reported a CNS response rate of 64.7% [3]. The median Progression-Free Survival (PFS) for epitinib was 7.40 months in both dose groups [1].

Non-Small Cell Lung Cancer Brain Metastases EGFR Mutation

Favorable Pharmacokinetic Profile Supporting Once-Daily Dosing

Epitinib exhibits a long elimination half-life of approximately 40 hours in patients, supporting convenient once-daily (QD) dosing [1]. This PK profile contrasts with some other EGFR-TKIs that require more frequent dosing or have shorter half-lives, which can lead to fluctuating drug levels and potentially impact efficacy and tolerability. For instance, the half-life of erlotinib is approximately 36 hours, while gefitinib's is around 41 hours [2]. The Tmax for epitinib is approximately 2 hours, and both Cmax and AUC exhibit good dose proportionality over the studied dose range with low inter-patient variability [1].

Pharmacokinetics Elimination Half-Life Dose Proportionality

Safety and Tolerability Profile in EGFR-Mutant NSCLC with Brain Metastases

In the Phase Ib study of patients with EGFR-mutant NSCLC and brain metastases, epitinib was well-tolerated. The incidence of treatment-related adverse events (TRAEs) of grade ≥3 was 43.3% in the 120 mg QD group and 50.0% in the 160 mg QD group [1]. This safety profile is consistent with other EGFR-TKIs, where common TRAEs include rash and diarrhea. The study concluded that 160 mg QD could be the recommended Phase 2 dose based on a comprehensive assessment of safety and efficacy [1].

Safety Tolerability Adverse Events

Primary Research and Procurement Scenarios for Epitinib


Investigating Therapies for EGFR-Mutant NSCLC with Brain Metastases

Procure Epitinib as a chemical tool compound to study the treatment of EGFR-mutant non-small cell lung cancer (NSCLC) that has metastasized to the brain. Its enhanced blood-brain barrier penetration addresses a key limitation of earlier EGFR-TKIs, enabling researchers to achieve meaningful drug exposure in the central nervous system [1]. This makes it a valuable asset for preclinical efficacy studies in orthotopic brain metastasis models and for understanding the mechanisms of intracranial tumor control.

Developing and Optimizing CNS-Penetrant EGFR-TKIs

Utilize Epitinib as a benchmark molecule in medicinal chemistry programs focused on developing next-generation EGFR inhibitors with improved CNS penetration. Its structure (as claimed in patent WO2010002845A2) and physicochemical properties (such as its topological polar surface area of 82.62 Ų) can serve as a reference for designing analogs with optimized brain-to-plasma ratios [2]. Comparative studies can help establish structure-activity relationships (SAR) for BBB penetration in this chemical series.

Assaying EGFR Inhibition in Cellular and In Vivo Models

Employ Epitinib as a selective EGFR-TKI in standard kinase inhibition assays, cell-based proliferation assays using EGFR-dependent cancer cell lines, and in vivo xenograft models. Its favorable pharmacokinetic profile, with a half-life of approximately 40 hours, supports convenient once-daily dosing in animal studies [3]. The compound's activity can be benchmarked against first-generation TKIs like gefitinib or erlotinib to highlight the benefits of enhanced brain penetration.

Studying Targeted Therapy for Glioblastoma with EGFR Amplification

Based on its ability to cross the blood-brain barrier, epitinib is being investigated in clinical trials for glioblastoma patients with EGFR gene amplification [4]. Researchers can procure epitinib to conduct preclinical studies in glioblastoma models, exploring its efficacy as a monotherapy or in combination with other standard-of-care treatments like radiotherapy or temozolomide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.